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Compound of Interest

Compound Name: Faldaprevir-d7

Cat. No.: B12412173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for

Faldaprevir-d7, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease

inhibitor, Faldaprevir. This document is intended to assist researchers, scientists, and drug

development professionals in sourcing high-quality Faldaprevir-d7 for their research needs. In

addition to supplier information, this guide details the mechanism of action of Faldaprevir,

provides experimental protocols for its analysis and characterization, and outlines a typical

research workflow.

Commercial Suppliers
Faldaprevir-d7 is available from several commercial suppliers specializing in stable isotope-

labeled compounds for research purposes. The following table summarizes key information for

some of the prominent suppliers. Researchers are advised to request a certificate of analysis

for detailed purity and characterization data.
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Supplier
Product
Name

CAS
Number

Purity
Available
Quantities

Additional
Notes

MedChemEx

press

Faldaprevir-

d7

1613250-18-

2
>98%

Inquire for

details

Deuterium

labeled

Faldaprevir.

[1]

Biosynth Faldaprevir
801283-95-4

(unlabeled)
High Purity

Inquire for

details

Offers

Faldaprevir

and likely its

deuterated

analogs.

Cayman

Chemical
Faldaprevir

801283-95-4

(unlabeled)
≥98%

1 mg, 5 mg,

10 mg, 25 mg

Provides

detailed

analytical

data on their

website.

Selleck

Chemicals
Faldaprevir

801283-95-4

(unlabeled)
>99%

5 mg, 10 mg,

50 mg, 100

mg

Offers a high-

purity version

of the

unlabeled

compound.

Note: Pricing information is typically available upon quotation from the respective suppliers.

Mechanism of Action: Inhibition of HCV NS3/4A
Protease
Faldaprevir is a potent and selective inhibitor of the HCV NS3/4A serine protease. This viral

enzyme is crucial for the replication of the hepatitis C virus. The NS3/4A protease is

responsible for cleaving the HCV polyprotein into mature non-structural proteins that are

essential for viral replication and assembly.

Furthermore, the NS3/4A protease plays a key role in the virus's ability to evade the host's

innate immune system. It achieves this by cleaving two critical adaptor proteins in the host's
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antiviral signaling pathways:

TRIF (TIR-domain-containing adapter-inducing interferon-β): Cleavage of TRIF disrupts the

Toll-like receptor 3 (TLR3) signaling pathway, which is responsible for detecting viral double-

stranded RNA and initiating an interferon response.

MAVS (Mitochondrial Antiviral-Signaling protein): Cleavage of MAVS disrupts the RIG-I-like

receptor (RLR) signaling pathway, another key sensor of viral RNA that triggers the

production of type I interferons and other antiviral cytokines.

By inhibiting the NS3/4A protease, Faldaprevir not only blocks the maturation of viral proteins

but also restores the host's ability to mount an effective innate immune response against the

virus.
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Diagram 1: Faldaprevir's inhibition of HCV NS3/4A protease and its effect on host immune
evasion pathways.

Experimental Protocols
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Quantification of Faldaprevir-d7 in Biological Matrices
by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of Faldaprevir-d7 in

plasma samples. Optimization will be required based on the specific instrumentation and matrix

used.

1. Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate
internal standard (e.g., a structurally similar, stable isotope-labeled compound not being
tested).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of
nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a
high percentage to elute the analyte, and then return to initial conditions for equilibration. For
example:
0-0.5 min: 10% B
0.5-2.5 min: 10-95% B
2.5-3.5 min: 95% B
3.5-3.6 min: 95-10% B
3.6-5.0 min: 10% B
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions
for Faldaprevir-d7 and the internal standard. These transitions need to be determined by
direct infusion of the compounds.
Optimization: Optimize cone voltage, collision energy, and other source parameters for
maximum signal intensity.

In Vitro Plasma Protein Binding Assay (Ultrafiltration)
This protocol describes a method to determine the extent of Faldaprevir-d7 binding to plasma

proteins.

1. Materials:

Faldaprevir-d7 stock solution (in a compatible solvent like DMSO).
Control plasma (e.g., human, rat).
Phosphate-buffered saline (PBS), pH 7.4.
Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff).

2. Procedure:

Spike the control plasma with Faldaprevir-d7 to the desired final concentration (e.g., 1 µM).
The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein
precipitation.
Incubate the spiked plasma at 37°C for a predetermined time (e.g., 30 minutes) to allow for
binding equilibrium to be reached.
Transfer an aliquot of the incubated plasma to the sample reservoir of the ultrafiltration
device.
Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15
minutes at 37°C).
Collect the ultrafiltrate, which contains the unbound drug.
Analyze the concentration of Faldaprevir-d7 in the ultrafiltrate (unbound concentration) and
in an aliquot of the initial spiked plasma (total concentration) using the HPLC-MS/MS method
described above.

3. Calculation:

Percent unbound = (Concentration in ultrafiltrate / Total concentration) x 100
Percent bound = 100 - Percent unbound
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4. Non-Specific Binding Control:

To assess non-specific binding of the drug to the ultrafiltration device, perform the same
procedure with Faldaprevir-d7 spiked into PBS instead of plasma. The recovery in the
filtrate should be high. Pre-treating the device with a solution like Tween-20 can help
minimize non-specific binding.[2]

Research Workflow
A typical research workflow for investigating a compound like Faldaprevir-d7 involves several

stages, from initial screening to more detailed mechanistic studies.

Compound Acquisition

Primary Antiviral Screening

Source Faldaprevir-d7

Dose-Response and Cytotoxicity Assays

Identify active concentration

Mechanism of Action Studies

Determine EC50 and CC50

Target Engagement Assays

Confirm target inhibition

In Vivo Efficacy and PK/PD Studies

Validate cellular activity
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Diagram 2: A typical research workflow for evaluating an antiviral compound like Faldaprevir-
d7.

1. Compound Acquisition: Source Faldaprevir-d7 from a reputable commercial supplier.

Ensure the purity and identity of the compound are verified.

2. Primary Antiviral Screening: Perform initial screens to confirm the antiviral activity of

Faldaprevir-d7 against the target virus (HCV) in a cell-based assay. This is often done at a

single, high concentration.

3. Dose-Response and Cytotoxicity Assays: Determine the 50% effective concentration (EC50)

and the 50% cytotoxic concentration (CC50) of Faldaprevir-d7. This is crucial for establishing

a therapeutic window.

4. Mechanism of Action Studies: Investigate how Faldaprevir-d7 inhibits viral replication. For

Faldaprevir, this would involve assays to measure the inhibition of the NS3/4A protease activity

and the downstream effects on the host immune signaling pathways.

5. Target Engagement Assays: Confirm that Faldaprevir-d7 directly interacts with its intended

target (NS3/4A protease) within the cellular environment. Techniques like cellular thermal shift

assays (CETSA) can be employed. The use of deuterated compounds can be advantageous in

certain mass spectrometry-based target engagement studies.

6. In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If promising in

vitro data is obtained, the next step is to evaluate the efficacy and PK/PD properties of

Faldaprevir-d7 in relevant animal models of HCV infection. The deuterated label is particularly

useful for pharmacokinetic studies, as it allows for the differentiation of the administered drug

from its endogenous counterparts and facilitates accurate quantification by mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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